molecular formula C10H19NO2 B3193390 Tert-butyl Piperidine-2-carboxylate CAS No. 71170-78-0

Tert-butyl Piperidine-2-carboxylate

Cat. No. B3193390
CAS RN: 71170-78-0
M. Wt: 185.26 g/mol
InChI Key: MESKMUAFJDWOAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl piperidine-2-carboxylate hydrochloride has a molecular weight of 221.73 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl Piperidine-2-carboxylate derivatives play a significant role as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016). Additionally, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate serves as a key intermediate for Vandetanib, another cancer drug (Wang et al., 2015).

Preparation of Alkaloids

This compound is also utilized in the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, which are biologically active alkaloids. These syntheses demonstrate the versatility of tert-butyl Piperidine-2-carboxylate derivatives as chiral building blocks in the preparation of these compounds (Passarella et al., 2005).

Synthesis of Novel Compounds

Tert-butyl Piperidine-2-carboxylate derivatives are also useful for the synthesis of novel compounds. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, indicating their utility in exploring new chemical spaces (Meyers et al., 2009).

Development of Small Molecule Anticancer Drugs

The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl Piperidine-2-carboxylate, is an important intermediate for small molecule anticancer drugs. This highlights the role of these compounds in the ongoing development and optimization of anti-tumor inhibitors (Zhang et al., 2018).

Contributions to the Discovery of Influenza Virus Inhibitors

Piperidine-based derivatives, including tert-butyl Piperidine-2-carboxylate derivatives, have been identified as novel and potent inhibitors of the influenza virus. These compounds, through structural modification, have shown excellent inhibitory activity against a variety of influenza virus strains, demonstrating their potential in antiviral research (Wang et al., 2014).

Safety And Hazards

Safety data sheets suggest that similar compounds should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions for the use of Tert-butyl Piperidine-2-carboxylate could involve its use as an intermediate in the synthesis of more complex compounds. For example, tert-Butyloxycarbonyl-protected amino acid ionic liquids have been prepared to expand the applicability of AAILs .

properties

IUPAC Name

tert-butyl piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESKMUAFJDWOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Piperidine-2-carboxylate

CAS RN

147202-35-5
Record name tert-butyl piperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
… Step 1: To a suspension of tert-butyl piperidine-2-carboxylate … concentrated to produce tert-butyl piperidine-2-carboxylate. … (2 mL), and tert-butyl piperidine-2-carboxylate (100 mg, 0.538 …
Number of citations: 44 pubs.acs.org

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